
Acrylic anhydride
Descripción general
Descripción
Acrylic anhydride is used to prepare specialty acrylate and acrylamide monomers. It forms cyclic anhydrides on polymerization and does not produce crosslinks in polymers. It is used in the preparation of acrylic resin and is also used in organic synthesis .
Synthesis Analysis
A highly efficient strategy was developed for the environmentally benign conversion of furfural into polymer building blocks, maleic anhydride and acrylic acid, using photooxygenation, aerobic oxidation, hydrolysis, and metathesis .Molecular Structure Analysis
The molecular formula of Acrylic anhydride is C6H6O3. The average mass is 126.110 Da and the monoisotopic mass is 126.031693 Da .Chemical Reactions Analysis
Acrylic anhydride is a strong esterifying agent, which is a necessary reagent for the preparation of thioacrylate, acrylamide, and methacrylate . It can react with adamantan-1-ol to get acrylic acid adamantan-1-yl ester .Physical And Chemical Properties Analysis
Acrylic anhydride has a density of 1.1±0.1 g/cm3, a boiling point of 203.8±9.0 °C at 760 mmHg, and a flash point of 85.7±15.9 °C. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Biobased Polymers
Acrylic anhydride plays a significant role in the development of biobased polymers . Researchers have developed multicatalytic systems that allow for the transformation of (meth)acrylic acids into poly(meth)acrylates . These systems are capable of anhydride formation, alcohol acylation, acid esterification, and polymerization, providing direct access to a new library of unique poly(meth)acrylates. This approach is part of a broader effort to shift from petrochemical feedstocks to renewable resources, addressing environmental issues associated with petrochemical extraction and making plastic production more sustainable.
Green Chemistry Synthesis
In the realm of green chemistry , acrylic anhydride is synthesized from biomass-derived resources, presenting a more environmentally friendly alternative to traditional petrochemical-based processes . The synthesis route involves photooxygenation, aerobic oxidation, and ethenolysis reactions, leading to the production of maleic anhydride and acrylic acid with minimal waste and high atom efficiency.
Specialty Monomers and Resins
Acrylic anhydride is utilized to prepare specialty acrylate and acrylamide monomers as well as acrylic resins . It forms cyclic anhydrides upon polymerization and is not used as a crosslinker, which is crucial for the production of various coatings, adhesives, and molding compounds.
Functional Coatings and High-Performance Plastics
Poly(meth)acrylates derived from acrylic anhydride find applications in functional coatings and high-performance engineering plastics . These materials are essential for various industries, including automotive, aerospace, and electronics, where they provide durability, resistance to environmental factors, and enhanced performance characteristics.
Biomaterials
The biomedical field benefits from the use of acrylic anhydride in the creation of biomaterials . These materials are used in medical devices, implants, and drug delivery systems, where biocompatibility and performance are critical.
Energy Storage Materials
Acrylic anhydride-derived polymers are also being explored as energy storage materials . Their unique properties make them suitable for use in batteries and capacitors, contributing to the advancement of energy storage technologies.
Safety And Hazards
Acrylic anhydride is a corrosive material and is water-reactive. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enoyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOQCYCJMAIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-00-2 | |
| Record name | 2-Propenoic acid, anhydride, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70942685 | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylic anhydride | |
CAS RN |
2051-76-5, 61932-59-0 | |
| Record name | Acrylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acryloxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-enoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Acrylic anhydride?
A1: Acrylic anhydride has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol.
Q2: How can spectroscopic techniques be used to characterize Acrylic anhydride?
A2: Infrared spectroscopy is particularly useful for identifying Acrylic anhydride and its polymers. Characteristic carbonyl absorption bands appear around 1750 cm-1 and 1810 cm-1, indicating the presence of the anhydride group. [, ] These bands shift slightly depending on the stereochemical structure of the polymer formed. [] The presence of residual unsaturation in polymers can be determined by the intensity of the vinyl absorption band at 1625 cm-1. []
Q3: What is unique about the polymerization of Acrylic anhydride?
A3: Acrylic anhydride undergoes a process known as cyclopolymerization. During this reaction, the molecule reacts with itself to form a linear polymer chain consisting of repeating α-methylene glutaric anhydride units. [, ] This process involves both ring-opening and ring-closing steps. []
Q4: Can Acrylic anhydride form copolymers with other cyclic monomers?
A7: Yes, Acrylic anhydride can copolymerize with cyclic phosphonites through a ring-opening-closing alternating copolymerization (ROCAC) mechanism. [, ] This process results in an alternating copolymer structure, where one repeating unit comes from the ring-opening of the cyclic phosphonite and the other from the ring-closing of Acrylic anhydride. [, ]
Q5: What unique properties does poly(acrylic anhydride) exhibit?
A8: Poly(acrylic anhydride) is known for its stiff backbone and hindered functional groups. [] The material exhibits thermoplastic behavior and is soluble in various solvents, confirming its linear nature. [] The anhydride groups within the polymer can undergo characteristic reactions, such as hydrolysis and esterification. []
Q6: What are some applications of Acrylic anhydride in material science?
A6: Acrylic anhydride is used in the synthesis of various polymers with specific applications:
- Biocompatible Hydrogels: Acrylic anhydride modification of acellular cartilage matrix (ACM) allows for the fabrication of hydrogels with tunable mechanical properties for tracheal cartilage regeneration. []
- Conductive Nanofibrous Membranes: Incorporation of Acrylic anhydride into gelatin-polypyrrole nanoparticles enables the fabrication of conductive membranes for myocardial infarction repair. []
- Photoresists: Acrylic anhydride-based polymers are being investigated for use in pH and UV-responsive photoresists for nanoimprint lithography. []
- Organically Soluble Resins: Acrylic anhydride serves as a cross-linking agent in the creation of organically soluble, photosensitive resins for three-dimensional circuit manufacturing. []
Q7: How are Acrylic anhydride-based polymers used in demetallizing hydrocarbon oils?
A10: Copolymers containing Acrylic acid (or acrylate), Acrylic anhydride, and amide functionalities have shown promise as demetallizing agents for hydrocarbon oils. [] These copolymers effectively remove metals like calcium and iron from the oil through a process involving contact with the demetallizing agent followed by electric field-chemical demulsification or centrifugation for oil-water separation. []
Q8: How is Acrylic anhydride employed in the synthesis of pharmaceuticals?
A11: Acrylic anhydride is utilized in the preparation of ibrutinib, a drug used in the treatment of certain types of cancer. [] Specifically, it is reacted with an intermediate compound in an amidation reaction to yield ibrutinib. []
Q9: What is known about the degradation susceptibility of poly(acrylic anhydride) to radiation?
A12: Poly(acrylic anhydride) exhibits a lower sensitivity to radiation degradation compared to related polymers like poly(methyl methacrylate), poly(methacrylonitrile), and poly(methyl α-chloroacrylate). [, ] This suggests that the polymer's main chain scission is less likely to be initiated by decarboxylation. []
Q10: How does Acrylic anhydride contribute to the production of environmentally friendly materials?
A13: Acrylic anhydride plays a crucial role in synthesizing environmentally friendly, water-soluble siloxanol systems. [] These systems, produced through the reaction of Acrylic anhydride with aminoalkyl-functionalized silicon compounds, offer a sustainable alternative for various applications. [] Additionally, Acrylic anhydride is key to producing bio-sourced acrylate and methacrylate esters from a multifunctional lactone carboxylic acid, offering a renewable alternative to petroleum-based monomers for polymerization reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


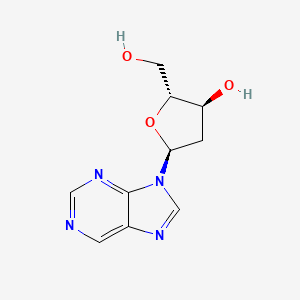
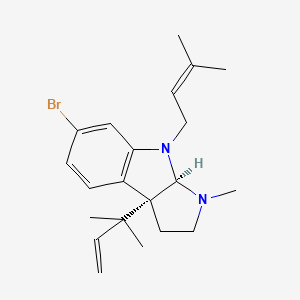

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)
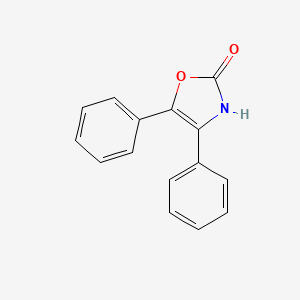

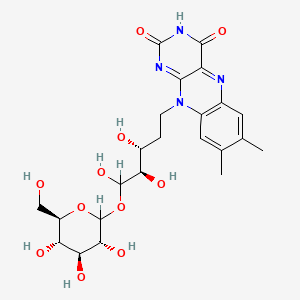
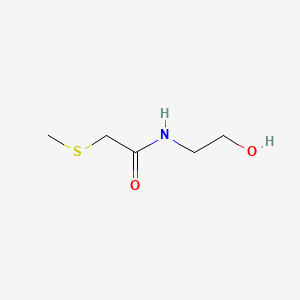
![2-[(2-Oxo-3-piperidinyl)sulfamoyl]benzoic acid](/img/structure/B1213460.png)